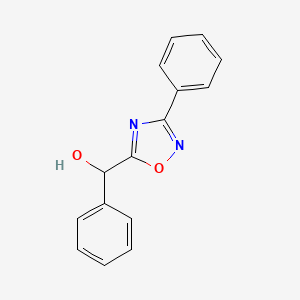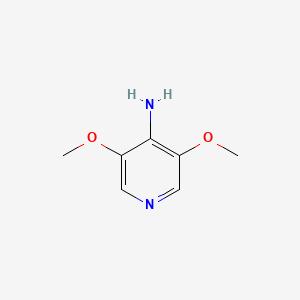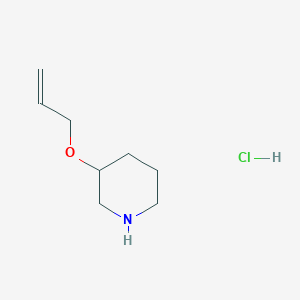
3-(アリルオキシ)ピペリジン塩酸塩
概要
説明
3-(Allyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H15NO•HCl and a molecular weight of 177.67 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
科学的研究の応用
3-(Allyloxy)piperidine hydrochloride has a wide range of applications in scientific research:
作用機序
Target of Action
Piperidine derivatives have been found to have significant interactions with various receptors and enzymes, playing a crucial role in numerous physiological processes .
Mode of Action
Piperidine derivatives have been observed to interact with their targets, leading to changes at the molecular level . For instance, some piperidine derivatives have been found to act as agonists or antagonists at various receptor sites, modulating the activity of these receptors .
Result of Action
Piperidine derivatives have been found to exhibit various cellular effects, including the activation of caspase-dependent pathways to induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
3-(Allyloxy)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . Additionally, 3-(Allyloxy)piperidine hydrochloride may interact with other biomolecules, such as glutamine synthetase-like proteins, which are involved in the first step of the piperidine metabolic pathway .
Cellular Effects
The effects of 3-(Allyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and programmed cell death in certain cancer cell lines . The compound’s ability to modulate cellular processes makes it a valuable tool for studying the underlying mechanisms of cell function and disease progression.
Molecular Mechanism
The molecular mechanism of action of 3-(Allyloxy)piperidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions with cytochrome P450 enzymes lead to the activation of the N-H bond and subsequent ring contraction . Additionally, the compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Allyloxy)piperidine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to 3-(Allyloxy)piperidine hydrochloride in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Allyloxy)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing drug bioavailability and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in preclinical studies.
Metabolic Pathways
3-(Allyloxy)piperidine hydrochloride is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes ring contraction through the activation of the N-H bond, leading to the formation of a pyrrolidine product . Additionally, it interacts with glutamine synthetase-like proteins, which play a role in the initial steps of the piperidine metabolic pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Allyloxy)piperidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with cytochrome P450 enzymes suggests its involvement in drug metabolism and distribution . Additionally, its binding to glutamine synthetase-like proteins may influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-(Allyloxy)piperidine hydrochloride is influenced by targeting signals and post-translational modifications. The compound’s interaction with cytochrome P450 enzymes and glutamine synthetase-like proteins suggests its localization within the endoplasmic reticulum and cytoplasm . These interactions can affect the compound’s activity and function, directing it to specific compartments or organelles where it exerts its biological effects.
準備方法
The synthesis of 3-(Allyloxy)piperidine hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common method is the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance yield and efficiency .
化学反応の分析
3-(Allyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces saturated piperidine derivatives .
類似化合物との比較
3-(Allyloxy)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, piperine has significant antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimetastatic effects in various cancer models.
The uniqueness of 3-(Allyloxy)piperidine hydrochloride lies in its specific allyloxy functional group, which imparts distinct reactivity and potential for diverse chemical transformations .
特性
IUPAC Name |
3-prop-2-enoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h2,8-9H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHQSIPLYSCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


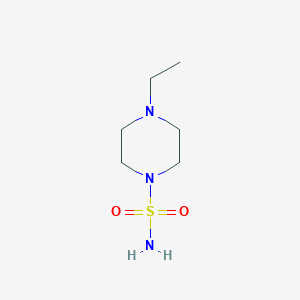
![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)
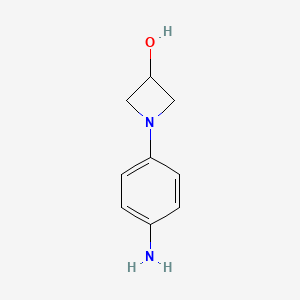
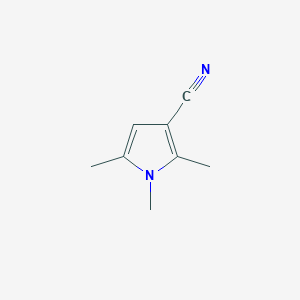
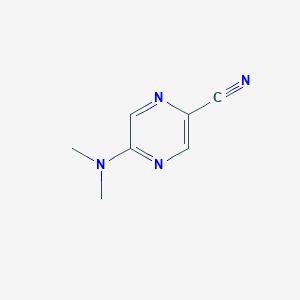
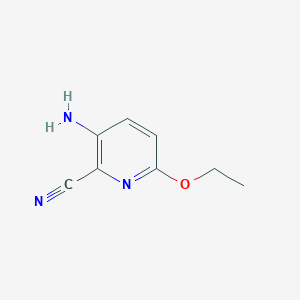
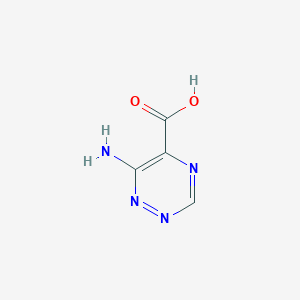
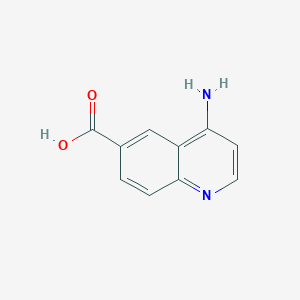
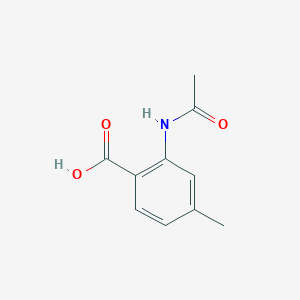
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)

